molecular formula C14H11FOS B14266709 Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- CAS No. 134988-41-3

Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)-

Cat. No.: B14266709
CAS No.: 134988-41-3
M. Wt: 246.30 g/mol
InChI Key: RCUFAUZWAROMQN-UHFFFAOYSA-N
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Description

Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is an organic compound with a unique structure that includes a fluoro group, a phenyl group, and a phenylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 2-fluoroacetophenone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase transfer agents may also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Thiols, amines, halides

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Alcohols: Formed through reduction of the carbonyl group

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- involves interactions with various molecular targets. The fluoro group can participate in hydrogen bonding and dipole-dipole interactions, while the phenylthio group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-fluoro-1-phenyl-2-(phenylthio)- is unique due to the presence of both a fluoro group and a phenylthio group, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications.

Properties

CAS No.

134988-41-3

Molecular Formula

C14H11FOS

Molecular Weight

246.30 g/mol

IUPAC Name

2-fluoro-1-phenyl-2-phenylsulfanylethanone

InChI

InChI=1S/C14H11FOS/c15-14(17-12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10,14H

InChI Key

RCUFAUZWAROMQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)SC2=CC=CC=C2

Origin of Product

United States

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